molecular formula C12H16N4 B1451655 6-(4-Methyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile CAS No. 910108-88-2

6-(4-Methyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile

Cat. No.: B1451655
CAS No.: 910108-88-2
M. Wt: 216.28 g/mol
InChI Key: NHPUQCLXYUTUAT-UHFFFAOYSA-N
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Description

6-(4-Methyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile is a chemical compound with the molecular formula C12H16N4 This compound features a pyridine ring substituted with a diazepane moiety and a nitrile group

Preparation Methods

The synthesis of 6-(4-Methyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile typically involves the reaction of 4-methyl-1,4-diazepane with 3-cyanopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .

Chemical Reactions Analysis

6-(4-Methyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Scientific Research Applications

6-(4-Methyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(4-Methyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The diazepane moiety can interact with biological receptors, potentially modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar compounds to 6-(4-Methyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile include:

These comparisons highlight the unique features of this compound, particularly its combination of a diazepane moiety and a nitrile group, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

6-(4-methyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-15-5-2-6-16(8-7-15)12-4-3-11(9-13)10-14-12/h3-4,10H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPUQCLXYUTUAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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